N-[(4-methylphenyl)methyl]pentanamide
Description
N-[(4-Methylphenyl)methyl]pentanamide is an amide derivative featuring a pentanoyl group (C₅H₁₁CONH₂) linked to a para-methyl-substituted benzylamine moiety. Its molecular formula is C₁₄H₂₁NO, with a molecular weight of 219.33 g/mol. The compound’s structure combines lipophilic (alkyl chain) and aromatic (4-methylbenzyl) components, which influence its physicochemical and pharmacological properties.
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.3 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]pentanamide |
InChI |
InChI=1S/C13H19NO/c1-3-4-5-13(15)14-10-12-8-6-11(2)7-9-12/h6-9H,3-5,10H2,1-2H3,(H,14,15) |
InChI Key |
BKANJGNJURCJCP-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NCC1=CC=C(C=C1)C |
Canonical SMILES |
CCCCC(=O)NCC1=CC=C(C=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylphenyl)methyl]pentanamide typically involves the reaction of 4-methylbenzylamine with pentanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized conditions for large-scale production. This may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylphenyl)methyl]pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Corresponding amines.
Substitution: Nitro, sulfo, or halo derivatives of the benzyl group.
Scientific Research Applications
N-[(4-methylphenyl)methyl]pentanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)methyl]pentanamide involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes or bind to receptors to alter cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
N-(4-Methoxyphenyl)pentanamide
- Structure : Replaces the 4-methyl group with a 4-methoxy group.
- Pharmacology : Demonstrated potent anthelmintic activity against Toxocara canis with lower cytotoxicity (IC₅₀ > 100 µM in mammalian cells) compared to albendazole .
- Drug-Likeness : Exhibits favorable pharmacokinetic profiles, adhering to Lipinski’s Rule of Five and pharmaceutical company filters .
- Key Difference : The methoxy group’s electron-donating resonance effect enhances solubility and metabolic stability relative to the methyl group.
N-[4-(4-Nitrophenoxy)phenyl]pentanamide
- Structure: Introduces a nitro-phenoxy substituent on the aromatic ring.
- Physicochemical Properties : Forms intermolecular hydrogen bonds via the amide group, creating parallel chains in its crystal lattice. The nitro group engages in weak C–H∙∙∙O interactions, affecting crystallinity .
Modifications to the Amide Chain
N-[(4-Methylphenyl)methyl]acetamide
- Structure : Shorter acyl chain (acetamide vs. pentanamide).
- Pharmacology : Derivatives like N-[(4-methylphenyl)methyl]-2-(piperidin-4-yl)acetamide hydrochloride show affinity for central nervous system targets, suggesting chain length impacts blood-brain barrier permeability .
- Key Difference : Reduced lipophilicity (logP ~2.5 vs. ~3.8 for pentanamide analogs) may limit tissue penetration.
5-{8-Methoxy-4-oxo-2-sulfanylidene-pyrimidoindol-3-yl}-N-[(4-methylphenyl)methyl]pentanamide
- Structure : Adds a heterocyclic pyrimidoindole moiety to the pentanamide chain.
- Activity : The fused heterocycle introduces hydrogen-bonding and π-stacking capabilities, likely enhancing target binding in enzyme inhibition .
Heterocyclic and Functional Group Additions
N-[3-(4-Methylphenyl)-1,2-oxazol-5-yl]pentanamide
- Structure : Incorporates an oxazole ring.
- Properties :
- Key Difference: The oxazole ring increases hydrogen-bond acceptor count (4 vs.
N-[(4-Methoxyphenyl)methyl]-2-(1-oxo-isoindol-2-yl)pentanamide
- Structure : Includes an isoindolone group.
- Implications : The rigid isoindolone scaffold may restrict conformational flexibility, affecting binding to dynamic protein targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
